Cas no 1112241-02-7 (1-Ethenyl-4-fluoro-2-nitrobenzene)

1112241-02-7 structure
Nome do Produto:1-Ethenyl-4-fluoro-2-nitrobenzene
N.o CAS:1112241-02-7
MF:C8H6FNO2
MW:167.137145519257
CID:5250288
1-Ethenyl-4-fluoro-2-nitrobenzene Propriedades químicas e físicas
Nomes e Identificadores
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- 1-ethenyl-4-fluoro-2-nitrobenzene
- 1-Ethenyl-4-fluoro-2-nitrobenzene
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- Inchi: 1S/C8H6FNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h2-5H,1H2
- Chave InChI: VDPNILKOUSWTNV-UHFFFAOYSA-N
- SMILES: FC1C=CC(C=C)=C(C=1)[N+](=O)[O-]
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 190
- XLogP3: 2.6
- Superfície polar topológica: 45.8
1-Ethenyl-4-fluoro-2-nitrobenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388666-5.0g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 5.0g |
$2485.0 | 2023-03-02 | ||
Enamine | EN300-388666-0.1g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 0.1g |
$755.0 | 2023-03-02 | ||
Enamine | EN300-388666-2.5g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 2.5g |
$1680.0 | 2023-03-02 | ||
Enamine | EN300-388666-1.0g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-388666-0.25g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 0.25g |
$789.0 | 2023-03-02 | ||
Enamine | EN300-388666-0.5g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 0.5g |
$823.0 | 2023-03-02 | ||
Enamine | EN300-388666-10.0g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 10.0g |
$3683.0 | 2023-03-02 | ||
Enamine | EN300-388666-0.05g |
1-ethenyl-4-fluoro-2-nitrobenzene |
1112241-02-7 | 0.05g |
$719.0 | 2023-03-02 |
1-Ethenyl-4-fluoro-2-nitrobenzene Literatura Relacionada
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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